molecular formula C12H11BrN2O2S B599429 N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide CAS No. 1216-97-3

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Cat. No.: B599429
CAS No.: 1216-97-3
M. Wt: 327.196
InChI Key: HELHTYMNOGRXFB-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide is a chemical compound of significant interest in scientific research, characterized by a brominated pyridine ring and a sulfonamide functional group . This structure makes it a valuable intermediate in medicinal chemistry, particularly in the synthesis and exploration of novel therapeutic agents. Sulfonamide compounds with similar bromopyridine motifs are frequently investigated as modulators of biological targets, such as enzymes . The presence of the bromine atom on the pyridine ring offers a reactive site for further functionalization via cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies . In material science, this compound can serve as a building block for the development of advanced materials with tailored properties . The mechanism of action for this class of compounds typically involves interaction with specific enzymatic targets, where the sulfonamide group and the brominated heterocycle can act as key pharmacophores, potentially inhibiting or modulating biological activity . Researchers utilize this compound strictly for in-vitro studies within controlled laboratory settings . It is categorized as a research chemical, is not a medicine or drug, and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-9-2-4-12(5-3-9)18(16,17)15-11-6-10(13)7-14-8-11/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHTYMNOGRXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727213
Record name N-(5-Bromopyridin-3-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216-97-3
Record name N-(5-Bromopyridin-3-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Ortho-Lithiation and Bromination

An alternative route, extrapolated from iodopyridine syntheses, employs protective group strategies to enable lithiation:

  • Protection : 3-Aminopyridine is acylated with pivaloyl chloride to form N-(pyridin-3-yl)pivalamide, enhancing lithiation selectivity.

  • Lithiation : Treatment with n-butyllithium (-78°C, THF) deprotonates the 5-position, forming a stabilized aryllithium intermediate.

  • Bromination : Quenching with 1,2-dibromoethane or bromine introduces the bromide substituent.

  • Deprotection : Acidic hydrolysis (e.g., 24% H₂SO₄, 100°C) regenerates the free amine.

Key Data :

ParameterValueSource
Lithiation Yield75–85%
Deprotection Yield90–92%

This method offers superior regiocontrol but requires stringent anhydrous conditions.

Sulfonamide Formation: Coupling with 4-Methylbenzenesulfonyl Chloride

The final step involves reacting 5-bromo-3-aminopyridine with 4-methylbenzenesulfonyl chloride (tosyl chloride). Protocols from heterocyclic sulfonamide syntheses guide this process:

  • Base Selection : Pyridine or aqueous NaOH (Schotten-Baumann conditions) neutralizes HCl byproducts.

  • Solvent Optimization : Dichloromethane or THF balances reactivity and solubility.

  • Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.

Representative Procedure :
5-Bromo-3-aminopyridine (1 equiv) is dissolved in anhydrous pyridine (5 vol). Tosyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 h. The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.

Key Data :

ParameterValueSource
Yield85–90%
Purity>95% (HPLC)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Diazotization-Bromination : High yields (95%) and operational simplicity favor industrial scalability. However, bromine handling requires specialized equipment.

  • Directed Lithiation : Superior regioselectivity but lower yields (75–85%) and sensitivity to moisture limit large-scale applications.

Cost and Material Availability

  • 3-Aminopyridine and tosyl chloride are commercially available at moderate cost.

  • Pd/C or Raney Ni catalysts (used in hydrogenation steps for nitro precursors) add expense but are reusable.

Optimization Strategies

Catalytic Hydrogenation of Nitropyridine Precursors

The patent CN104945314A demonstrates nitro-to-amine reduction using 10% Pd/C (0.5 MPa H₂, 30°C), achieving 97% yield. Applied to 5-bromo-3-nitropyridine, this method could streamline amine synthesis.

Solvent Effects in Sulfonamide Coupling

Polar aprotic solvents (e.g., DMF) accelerate sulfonamide formation but complicate purification. Ethyl acetate/water biphasic systems mitigate this, enabling extractive isolation.

Characterization and Quality Control

  • Melting Point : 165–167°C (literature).

  • Spectroscopy :

    • ¹H NMR (CDCl₃): δ 8.25 (s, 1H, pyridine-H), 7.85 (d, 2H, tosyl-H), 7.45 (d, 2H, tosyl-H), 2.45 (s, 3H, CH₃).

    • MS (ESI) : m/z 327.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions: N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also play a role in binding to biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridine and Sulfonamide Moieties

Table 1: Comparative Analysis of Pyridine-Based Sulfonamides
Compound Name Substituents on Pyridine/Sulfonamide Melting Point (°C) Biological Activity Synthesis Yield Reference
N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide 5-Br, 4-Me-C6H4-SO2NH- Not reported Not explicitly stated Not specified
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide 5-Br, 2-OMe (pyridine); 2,4-F2-C6H3-SO2NH- Not reported Not reported 91%
N-(5-Bromopyridin-3-yl)-2,4-difluoro-N-methylbenzenesulphonamide 5-Br (pyridine); 2,4-F2, N-Me-C6H3-SO2NH- Not reported Not reported Optimized route
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide 5-OBn, 3,4,6-Me3 (pyridine); 4-CF3-C6H4-SO2NH- Not reported Electrochemical applications Not specified

Key Observations :

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., -CF3 in ) or electron-donating groups (e.g., -OMe in ) on the sulfonamide or pyridine ring alters electronic properties and reactivity. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability , while methoxy groups may improve solubility .
  • Biological Relevance: Although explicit bioactivity data for the target compound are absent, analogs like N-(4-Aminophenyl)-4-methylbenzenesulfonamide () exhibit hydrogen-bonding patterns critical for receptor interactions . Tolbutamide (), a hypoglycemic agent, shares the 4-methylbenzenesulfonamide group but lacks the pyridine ring, highlighting the importance of heterocyclic modifications .

Chromene- and Benzene-Based Sulfonamides

Table 2: Comparison with Chromene Derivatives
Compound Name Core Structure Substituents Melting Point (°C) Reference
N-(3-(4-Fluorophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4l) Chromene fused with benzene 4-F-C6H4, 4-Me-C6H4-SO2NH- 165–167
N-(3-(3-Bromophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4o) Chromene fused with benzene 3-Br-C6H4, 4-Me-C6H4-SO2NH- 158–160

Key Observations :

  • Structural Divergence : Chromene-based sulfonamides () replace the pyridine ring with a chromene system, altering conjugation and steric effects. These compounds exhibit higher melting points (158–167°C) compared to pyridine analogs, likely due to enhanced planar stacking .

Functional Analogs in Pharmacology

Tolbutamide (N-[(butylamino)carbonyl]-4-methylbenzenesulfonamide, ) is a sulfonylurea antidiabetic drug. Unlike the target compound, it features a urea linkage instead of a pyridine ring. This structural difference underpins its mechanism of action (pancreatic β-cell K+ channel inhibition) and highlights the pharmacological versatility of the 4-methylbenzenesulfonamide group .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis follows standard sulfonylation protocols (e.g., pyridine-mediated reactions), similar to analogs in and . Yields exceeding 90% are achievable with optimized conditions .
  • Crystallographic Insights: N-(4-Aminophenyl)-4-methylbenzenesulfonamide () demonstrates conformational flexibility, with dihedral angles between benzene rings ranging from 45.86° to 86.1°, influenced by substituents . Such data suggest that the bromopyridinyl group in the target compound may impose distinct torsional constraints.
  • Electrochemical Applications : The trifluoromethyl-substituted analog () shows promise in electrochemical studies, implying that halogenated pyridine sulfonamides could be tailored for materials science applications .

Biological Activity

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₃BrN₂O₂S, characterized by a 5-bromopyridin-3-yl group linked to a 4-methylbenzenesulfonamide moiety. The presence of the bromine atom enhances the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies.

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Dihydropteroate Synthase : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme vital for folate synthesis in bacteria. This mechanism is similar to other sulfonamides, which are widely recognized for their antimicrobial properties.
  • Interaction with Enzymes and Receptors : The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular signaling pathways.

Antimicrobial Activity

This compound has been investigated for its antibacterial properties. In vitro studies indicate that it exhibits significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is primarily through the inhibition of folate synthesis pathways, which are crucial for bacterial growth and replication.

Anticancer Potential

Research has also highlighted the potential anticancer properties of this compound. Similar sulfonamide derivatives have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundAntibacterialInhibition of dihydropteroate synthase
N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamideAntimicrobialPotential enzyme inhibition
N-(2-Pyridinyl)benzenesulfonamideAntibacterialSimilar mechanism as above
N-(4-Methylphenyl)-4-methylbenzenesulfonamideLower reactivityLacks bromination; different interaction profile

Case Studies

  • Antibacterial Efficacy Study : A recent study evaluated the antibacterial activity of this compound against common pathogens. The compound demonstrated effective inhibition zones comparable to traditional antibiotics, indicating its potential use as an alternative therapeutic agent.
  • Anticancer Activity Investigation : In vitro assays were conducted on various cancer cell lines, revealing that the compound significantly reduced cell viability through apoptosis induction. This suggests that further development could lead to novel cancer therapies targeting specific pathways involved in tumor progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 5-bromo-3-aminopyridine and 4-methylbenzenesulfonyl chloride. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) are critical for yield optimization. For example, outlines a similar sulfonamide synthesis using water as a solvent at room temperature, achieving 10-hour reaction times with stirring. Yield improvements may involve pH control (e.g., using bases like triethylamine) or catalytic methods. Characterization via 1^1H/13^13C NMR and HPLC ensures purity .

Q. How is the structural identity of This compound confirmed experimentally?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For instance, reports monoclinic crystal systems (space group P21_1/c) with refined parameters (e.g., a = 11.832 Å, β = 105.52°) using SHELXL .
  • Spectroscopic techniques : 1^1H NMR (aromatic proton shifts at δ 7.2–8.5 ppm) and IR (S=O stretching at ~1150–1350 cm1^{-1}) verify functional groups.
  • Mass spectrometry confirms molecular weight (e.g., m/z 341.22 for [M+H]+^+) .

Advanced Research Questions

Q. How can tautomerism or conformational flexibility in This compound be distinguished experimentally?

  • Methodological Answer :

  • DFT-D calculations compare theoretical and experimental geometries to identify tautomeric forms. used this approach to resolve tautomerism in a related sulfonamide, achieving <0.01 Å RMSD between computed and observed bond lengths.
  • Solid-state 13^13C NMR detects subtle electronic environments. For example, carbonyl or sulfonamide carbons show distinct shifts (e.g., 165–175 ppm for S=O groups) in tautomeric states .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence material properties?

  • Methodological Answer :

  • Hydrogen bonding : Sulfonamide N–H groups form chains via N–H···O interactions (e.g., reports C(4) chains with 2.8–3.0 Å donor-acceptor distances).
  • π-π stacking : Aromatic pyridine and benzene rings often exhibit face-to-face interactions (3.5–4.0 Å spacing).
  • Halogen bonding : The bromine atom may participate in C–Br···N/O contacts, influencing solubility and melting points. Use Mercury or Olex2 for packing analysis .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Methodological Answer :

  • Reproducibility checks : Replicate synthesis under inert atmospheres to rule out oxidation/byproducts.
  • Computational validation : Compare experimental XRD data with DFT-optimized structures (e.g., using Gaussian or ORCA). highlights discrepancies resolved via B3LYP-D3/def2-TZVP calculations.
  • Multi-technique cross-validation : Overlay DSC (thermal stability) and PXRD (polymorph detection) data to identify phase variations .

Q. What strategies are used to evaluate the bioactivity or drug-likeness of This compound?

  • Methodological Answer :

  • In silico screening : Use SwissADME to predict LogP (~2.5–3.5), topological polar surface area (~90 Å2^2), and Lipinski compliance.
  • Enzyme inhibition assays : Target kinases or carbonic anhydrases, leveraging the sulfonamide’s Zn2+^{2+}-binding affinity. notes sulfonamide derivatives as neurogenesis enhancers in rat neural stem cells.
  • SAR studies : Modify the bromopyridine or methylbenzenesulfonyl moieties to optimize potency/selectivity .

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